1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S2 and its molecular weight is 350.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds related to "1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide" often focuses on their synthesis and characterization. For instance, Darweesh et al. (2016) discussed the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing novel methodologies for creating compounds with similar structural motifs. These synthetic approaches are crucial for generating diverse chemical libraries for further testing and application in various scientific fields (Darweesh et al., 2016).
Biological Activities and Applications
Another significant area of research is the investigation of the biological activities of such compounds. Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, highlighting the potential of benzothiazolyl substituted pyrazolones as antibacterial agents. This study underscores the importance of these compounds in developing new therapeutic agents (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
Compounds with similar structures have been evaluated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Büyükkıdan et al. (2013) synthesized novel metal complexes demonstrating strong inhibitory properties, offering insights into the design of inhibitors with potential medical applications (Büyükkıdan et al., 2013).
Antimicrobial and Antiproliferative Properties
Additionally, research has shown that sulfonamide derivatives, such as those related to the queried compound, possess antimicrobial and antiproliferative activities. Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties, revealing that some derivatives exhibited significant antimicrobial activity, suggesting potential applications in combating microbial infections (Alsaedi et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The presence of the thiazole ring in the compound might contribute to its biological activity.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
1,4-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(23(3,20)21)6-11(10)22-14/h4-7H,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRLDMAMAKEDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.